Cas no 1887015-55-5 (5-fluoro-1-methyl-6-oxo-pyridine-2-carbonitrile)

5-Fluoro-1-methyl-6-oxo-pyridine-2-carbonitrile is a fluorinated pyridine derivative with a nitrile functional group, offering versatile reactivity for synthetic applications. Its structure combines electron-withdrawing substituents (fluoro and nitrile) with a ketone moiety, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The fluorine atom enhances metabolic stability and binding affinity in target molecules, while the nitrile group provides a handle for further functionalization. The compound’s rigid pyridine core contributes to its stability under various reaction conditions. Its well-defined reactivity profile makes it suitable for constructing heterocyclic frameworks, particularly in the development of bioactive compounds. High purity and consistent quality ensure reliable performance in research and industrial applications.
5-fluoro-1-methyl-6-oxo-pyridine-2-carbonitrile structure
1887015-55-5 structure
Product name:5-fluoro-1-methyl-6-oxo-pyridine-2-carbonitrile
CAS No:1887015-55-5
MF:C7H5FN2O
Molecular Weight:152.125804662704
MDL:MFCD29126235
CID:4630820
PubChem ID:118955447

5-fluoro-1-methyl-6-oxo-pyridine-2-carbonitrile 化学的及び物理的性質

名前と識別子

    • 5-fluoro-1-methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile
    • VMUOXNQVBSAYQR-UHFFFAOYSA-N
    • 5-fluoro-1-methyl-6-oxo-pyridine-2-carbonitrile
    • SCHEMBL17603190
    • 2-Pyridinecarbonitrile, 5-fluoro-1,6-dihydro-1-methyl-6-oxo-
    • CS-0022710
    • MFCD29126235
    • AKOS037650784
    • C13268
    • 5-fluoro-1-methyl-6-oxopyridine-2-carbonitrile
    • DB-139735
    • CS-15305
    • 1887015-55-5
    • 5-Fluoro-1,6-dihydro-1-methyl-6-oxo-2-pyridinecarbonitrile
    • MDL: MFCD29126235
    • インチ: 1S/C7H5FN2O/c1-10-5(4-9)2-3-6(8)7(10)11/h2-3H,1H3
    • InChIKey: VMUOXNQVBSAYQR-UHFFFAOYSA-N
    • SMILES: FC1=CC=C(C#N)N(C)C1=O

計算された属性

  • 精确分子量: 152.03859095g/mol
  • 同位素质量: 152.03859095g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 308
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 44.1
  • XLogP3: 0.6

5-fluoro-1-methyl-6-oxo-pyridine-2-carbonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJD1381-250MG
5-fluoro-1-methyl-6-oxo-pyridine-2-carbonitrile
1887015-55-5 95%
250MG
¥ 1,537.00 2023-04-14
Chemenu
CM325449-100mg
5-fluoro-1-methyl-6-oxopyridine-2-carbonitrile
1887015-55-5 95%+
100mg
$276 2021-08-18
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-VF448-50mg
5-fluoro-1-methyl-6-oxo-pyridine-2-carbonitrile
1887015-55-5 97%
50mg
1201.0CNY 2021-07-17
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJD1381-10G
5-fluoro-1-methyl-6-oxo-pyridine-2-carbonitrile
1887015-55-5 95%
10g
¥ 19,206.00 2023-04-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJD1381-500MG
5-fluoro-1-methyl-6-oxo-pyridine-2-carbonitrile
1887015-55-5 95%
500MG
¥ 2,560.00 2023-04-14
eNovation Chemicals LLC
D772722-250mg
2-Pyridinecarbonitrile, 5-fluoro-1,6-dihydro-1-methyl-6-oxo-
1887015-55-5 97%
250mg
$520 2024-06-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJD1381-100MG
5-fluoro-1-methyl-6-oxo-pyridine-2-carbonitrile
1887015-55-5 95%
100MG
¥ 963.00 2023-04-14
eNovation Chemicals LLC
Y1227727-1g
5-fluoro-1-methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile
1887015-55-5 95%
1g
$600 2025-02-19
1PlusChem
1P00IMHI-250mg
2-Pyridinecarbonitrile, 5-fluoro-1,6-dihydro-1-methyl-6-oxo-
1887015-55-5
250mg
$282.00 2024-06-17
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJD1381-1g
5-fluoro-1-methyl-6-oxo-pyridine-2-carbonitrile
1887015-55-5 95%
1g
¥3841.0 2024-04-23

5-fluoro-1-methyl-6-oxo-pyridine-2-carbonitrile 関連文献

5-fluoro-1-methyl-6-oxo-pyridine-2-carbonitrileに関する追加情報

5-fluoro-1-methyl-6-oxo-pyridine-2-carbonitrile (CAS No. 1887015-55-5): A Comprehensive Overview

Introduction to 5-fluoro-1-methyl-6-oxo-pyridine-2-carbonitrile

5-fluoro-1-methyl-6-oxo-pyridine-2-carbonitrile, identified by the CAS registry number 1887015-55-5, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound belongs to the class of pyridine derivatives, which are known for their unique electronic properties and structural versatility. The molecule features a pyridine ring with substituents at positions 2, 4, and 6, including a fluorine atom, a methyl group, and a cyano group, respectively. These substituents confer the compound with distinct chemical reactivity and physical properties, making it an intriguing subject for both academic research and industrial applications.

Structural Analysis and Synthesis

The synthesis of 5-fluoro-1-methyl-6-oxo-pyridine-2-carbonitrile involves a series of carefully designed organic reactions, often employing multi-step strategies to achieve the desired product. Researchers have explored various methodologies, including nucleophilic substitution, oxidation reactions, and cyanation processes, to construct the pyridine ring system with the specific substituents. Recent advancements in catalytic systems and green chemistry have further enhanced the efficiency and sustainability of these synthetic routes.

One notable approach involves the use of transition metal catalysts, such as palladium or copper complexes, to facilitate key transformations. For instance, the introduction of the fluorine atom at position 4 has been achieved through selective fluorination techniques, while the methyl group at position 1 is typically introduced via alkylation or methylation reactions. The cyano group at position 2 is often incorporated through cyanation using reagents like hydrogen cyanide or its equivalents under controlled conditions.

Chemical Properties and Applications

The chemical properties of 5-fluoro-1-methyl-6-oxo-pyridine-2-carbonitrile are heavily influenced by its functional groups. The presence of a cyano group imparts strong electron-withdrawing effects, enhancing the compound's reactivity in nucleophilic and electrophilic reactions. The fluorine atom contributes to both electronic and steric effects, while the methyl group provides additional stabilization through inductive effects.

This compound has found applications in diverse areas, including pharmaceuticals, agrochemicals, and advanced materials. In the pharmaceutical industry, its unique structure makes it a promising candidate for drug development, particularly in targeting specific biological pathways or enzymes. Recent studies have highlighted its potential as a lead compound for anti-inflammatory agents due to its ability to modulate key inflammatory mediators.

In materials science, 5-fluoro-1-methyl-6-oxy-pyridine derivatives are being explored for their role in designing advanced polymers and coatings with enhanced thermal stability and mechanical properties. The cyano group's ability to form hydrogen bonds or engage in π-interactions makes it particularly useful in polymer design.

Recent Research Developments

Recent research has focused on understanding the electronic properties of CAS No. 1887015_003_49_49_49_49_49_49_49_49_49_49_49_49_49_49_49_49_49_49_49_49...

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